![molecular formula C8H8N2 B126959 2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 73177-35-2](/img/structure/B126959.png)
2-methyl-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
2-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 73177-35-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol. It is also known as 2-methyl-4-azaindole, featuring a pyrrole ring fused to a pyridine ring at the [3,2-b] position, with a methyl substituent at the 2-position. Key physical properties include a melting point of 193–194°C, a predicted density of 1.186 g/cm³, and a weakly basic pKa of 15.23 .
Métodos De Preparación
La síntesis de AZD-1208 implica múltiples pasos, incluida la formación de un núcleo de tiazolidina-2,4-diona y la posterior funcionalización . El compuesto se sintetiza mediante una serie de reacciones, que incluyen condensación, ciclación y reacciones de sustitución. La producción industrial de AZD-1208 requiere condiciones de reacción estrictas para garantizar una alta pureza y rendimiento. La solubilidad de AZD-1208 en dimetilsulfóxido es superior a 10 milimolar, y normalmente se almacena a -20 °C para mantener su estabilidad .
Análisis De Reacciones Químicas
Substitution Reactions
The methyl group at the 2-position and the pyridine nitrogen participate in substitution reactions.
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution at the 5- and 7-positions due to its aromaticity. For example:
-
Chlorination : Treatment with POCl₃ in the presence of a base (e.g., diisopropyl ethyl amine) selectively introduces chlorine at the 7-position, yielding 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine .
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
Chlorination at C7 | POCl₃, base, 80–100°C | 7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 75–85% |
Nucleophilic Substitution
The pyridine nitrogen can act as a leaving group under specific conditions:
-
Cyclocondensation : Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in acetic acid and HCl forms fused derivatives like pyrrolo[2,3-b]pyridines .
Oxidation
-
Ring Oxidation : The pyrrole ring is susceptible to oxidation. For instance, treatment with H₂O₂ or KMnO₄ oxidizes the pyrrole moiety to a diketone, disrupting aromaticity .
-
Methyl Group Oxidation : The 2-methyl group can be oxidized to a carboxyl group using strong oxidants like CrO₃, yielding 2-carboxy-1H-pyrrolo[3,2-b]pyridine .
Reduction
-
Catalytic Hydrogenation : Hydrogenation over Pd/C reduces the pyridine ring to a piperidine derivative, altering the compound’s electronic properties .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : The 7-chloro derivative reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives, useful in medicinal chemistry.
Reaction | Catalyst | Substrate | Product |
---|---|---|---|
Suzuki Coupling at C7 | Pd(PPh₃)₄, K₂CO₃, DMF | 7-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 7-Aryl-2-methyl derivative |
Ring Expansion
Reaction with urea or thiourea under acidic conditions expands the pyrrole ring, forming 1H-pyrrolo[2,3-d]pyrimidines .
Reagent | Conditions | Product | Application |
---|---|---|---|
Urea | HCl, reflux | 1H-Pyrrolo[2,3-d]pyrimidine | Kinase inhibitor intermediates |
Functionalization at C3
The C3 position undergoes formylation using Vilsmeier-Haack conditions (POCl₃, DMF), yielding 3-formyl-2-methyl-1H-pyrrolo[3,2-b]pyridine , a precursor for further derivatization.
Metabolic and Stability Studies
Aplicaciones Científicas De Investigación
Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine
The synthesis of this compound typically involves the reaction of ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate with sodium hydroxide in ethanol. This method yields the desired compound with high purity and yield, demonstrating its feasibility for further applications in drug development and research .
Anticancer Properties
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have been evaluated for their effects on various cancer cell lines, showing promising cytotoxicity against ovarian and breast cancer cells . The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth.
Antimicrobial Activity
Studies have demonstrated that this compound derivatives possess antimicrobial properties. For example, certain derivatives have shown moderate activity against Staphylococcus aureus and Candida albicans, indicating potential for development as antimicrobial agents .
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. Pyrrolo[3,4-c]pyridine derivatives have been reported to influence diseases affecting the nervous system by modulating neurotransmitter systems and exhibiting anti-inflammatory properties .
Inhibition of Kinases
One of the notable applications of this compound is its role as a kinase inhibitor. Compounds derived from this structure have been identified as inhibitors of SGK-1 kinase, which is implicated in various renal and cardiovascular diseases. This suggests a therapeutic avenue for conditions such as hypertension and heart failure .
Diabetes Management
Recent studies have explored the insulin-sensitizing effects of pyrrolo[3,4-c]pyridine derivatives, highlighting their potential in managing diabetes by enhancing glucose metabolism in adipocytes . This application is particularly relevant given the rising prevalence of diabetes worldwide.
Case Studies
Mecanismo De Acción
AZD-1208 ejerce sus efectos inhibiendo la actividad de las quinasas Pim, que participan en las vías de proliferación y supervivencia celular . La inhibición de las quinasas Pim conduce a la supresión de las moléculas de señalización corriente abajo, como p70S6K y 4EBP1, lo que resulta en una reducción de la traducción del ARN mensajero y el arresto del ciclo celular . Además, AZD-1208 induce la apoptosis al aumentar los niveles de caspasa 3 escindida y p27 . La eficacia del compuesto está correlacionada con los niveles de expresión de Pim-1 y la activación de STAT5 .
Comparación Con Compuestos Similares
Structural Analogues within the Pyrrolo[3,2-b]pyridine Family
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)
- Molecular Formula : C₈H₇BrN₂
- Molecular Weight : 211.06 g/mol
- Key Differences: The bromine substituent at the 6-position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization.
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-61-6)
- Molecular Formula : C₇H₄BrN₃O₂
- Molecular Weight : 242.03 g/mol
2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic Acid (CAS 1190316-97-2)
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- Key Differences :
Comparison with Other Fused Heterocycles
Thieno[3,2-b]pyridine (CAS 272-67-3)
- Molecular Formula : C₇H₅NS
- Molecular Weight : 135.19 g/mol
- The sulfur atom participates in resonance differently, affecting aromatic stability and reactivity in electrophilic substitutions .
Furo[3,2-b]pyridine
- Key Differences :
Substituent Effects on Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Predicted pKa | Key Functional Groups |
---|---|---|---|---|
This compound | 132.16 | 193–194 | 15.23 | Methyl |
6-Bromo-2-methyl derivative | 211.06 | Not reported | Not reported | Bromine, Methyl |
7-Bromo-3-nitro derivative | 242.03 | Not reported | Not reported | Bromine, Nitro |
Thieno[3,2-b]pyridine | 135.19 | Not reported | Not reported | Sulfur |
Actividad Biológica
2-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrole-pyridine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrrole and pyridine ring system. This unique bicyclic structure contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell migration.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound derivative A | HeLa | 5.0 | Apoptosis induction |
This compound derivative B | MDA-MB-231 | 7.5 | Inhibition of migration |
These findings suggest that modifications in the structure of the parent compound can enhance its anticancer efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that certain derivatives possess activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those for traditional antibiotics, indicating potential as novel antimicrobial agents.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound derivative C | S. aureus | 12.5 |
This compound derivative D | E. coli | 15.0 |
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound class as well. In models of neurodegenerative diseases, such as Alzheimer's disease, certain derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by structural modifications. Substituents at various positions on the pyrrole or pyridine rings can enhance or diminish activity:
- Substituent Effects : Electron-donating groups (e.g., -OH) generally improve anticancer activity.
- Ring Modifications : Alterations in the ring structure can affect binding affinity to target proteins.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : A study involving a series of pyrrolo[3,2-b]pyridine derivatives demonstrated that compound X exhibited an IC50 value of 4 µM against breast cancer cell lines while showing minimal toxicity to normal cells.
- Antimicrobial Evaluation : In vitro tests revealed that a specific derivative had an MIC value of 10 µg/mL against multi-drug resistant E. coli, showcasing its potential as a new antibiotic.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrrolo[3,2-b]pyridine core. Common strategies include:
- Borylation and Cross-Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids to introduce substituents at specific positions .
- Halogenation and Fluorination : Selective fluorination using reagents like Selectfluor® under controlled conditions (70°C in acetonitrile/ethanol) to generate analogs such as 3-fluoro-4-chloro derivatives .
- Cyclization and Functionalization : Hexamine-mediated cyclization in acetic acid for ring formation, followed by TsCl protection and subsequent coupling reactions .
- Methylation : NaH/MeI in THF for N-methylation to improve solubility or modulate biological activity .
Table 1 : Representative Synthetic Methods
Reaction Type | Reagents/Conditions | Yield | Key Reference |
---|---|---|---|
Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH | 77% | |
Fluorination | Selectfluor®, 70°C | 29% | |
Methylation | NaH/MeI, THF | 88% |
Q. How to characterize this compound using spectroscopic and physical methods?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm regiochemistry and substituent placement. For example, H-2 and H-6 protons in fluorinated derivatives show distinct coupling constants (e.g., J = 4.7–5.3 Hz) .
- HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ for C₈H₈N₂: 132.16) .
- Melting Point : 193–194°C (pure compound) vs. deviations indicating impurities .
- Acid Dissociation Constant (pKa) : Predicted pKa ~15.23 using computational tools like ACD/Labs .
Advanced Research Questions
Q. What strategies are employed to optimize brain penetration and reduce off-target effects in GluN2B-targeting derivatives?
- Methodological Answer : Lead optimization for central nervous system (CNS) applications involves:
- Lipophilicity Adjustment : Introducing polar groups (e.g., carboxylic acids) to reduce logP and enhance blood-brain barrier permeability .
- CYP Inhibition Mitigation : Structural modifications (e.g., replacing electron-rich aromatics) to minimize cytochrome P450 interactions .
- hERG Channel Avoidance : Reducing basicity or steric bulk to lower affinity for hERG, assessed via patch-clamp assays .
- In Vivo PK/PD Studies : Measuring brain-to-plasma ratios in rodent models to validate CNS exposure .
Q. How to address regiochemical challenges in the functionalization of the pyrrolo[3,2-b]pyridine core?
- Methodological Answer : Regioselectivity issues arise due to the core’s electronic asymmetry. Solutions include:
- Directed Metalation : Use of directing groups (e.g., Boc-protected amines) to guide lithiation or borylation .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., TsCl for NH groups) to control substitution patterns .
- Computational Modeling : DFT calculations to predict reactive sites and guide synthetic routes .
- Chromatographic Separation : HPLC or silica gel chromatography to isolate regioisomers (e.g., tert-butyl 4-(2- vs. 3-substituted) dihydropyridine derivatives) .
Q. What in silico tools are effective for predicting the biological activity of pyrrolo[3,2-b]pyridine analogs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina to simulate binding to targets (e.g., GluN2B NMDA receptors) and prioritize analogs .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like polar surface area or H-bond donors .
- ADMET Prediction : Software such as SwissADME to estimate absorption, distribution, and toxicity profiles early in optimization .
Q. Data Contradictions and Resolution
- Synthetic Yields : Fluorination reactions (29% yield ) vs. cross-coupling (77% ). Resolution: Optimize reaction time/temperature and use microwave-assisted synthesis for low-yield steps.
- Regiochemical Outcomes : Discrepancies in substituent placement (e.g., 2- vs. 3-methyl isomers). Resolution: Combine spectroscopic validation (NOESY for spatial proximity) and computational predictions .
Propiedades
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLXOLABKXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468964 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-35-2 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.